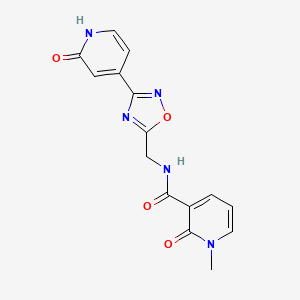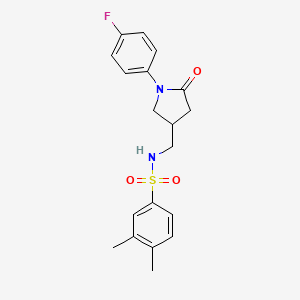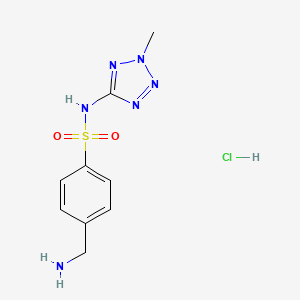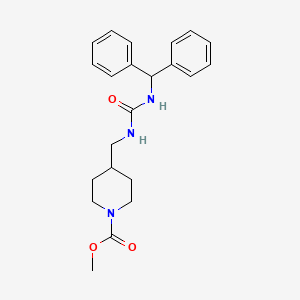![molecular formula C20H28N4O B2753887 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one CAS No. 2418662-36-7](/img/structure/B2753887.png)
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 2418662-36-7, is a chemical with the molecular formula C20H28N4O and a molecular weight of 340.47 . It is also known by its IUPAC name 1-(4-(aminomethyl)-4-phenylpiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H28N4O/c1-16-14-17(2)24(22-16)11-8-19(25)23-12-9-20(15-21,10-13-23)18-6-4-3-5-7-18/h3-7,14H,8-13,15,21H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Researchers have explored microwave-assisted synthesis techniques for creating pyrazolopyridines, revealing their potential in developing compounds with antioxidant, antitumor, and antimicrobial activities. This approach offers a rapid and efficient method for generating structurally diverse molecules, including those with pyrazolone frameworks, indicating potential applications in medicinal chemistry and drug discovery (El‐Borai et al., 2013).
Heterocyclic Compound Synthesis
The versatility of pyrazolone derivatives as building blocks for synthesizing a wide array of heterocyclic compounds has been demonstrated. These efforts have led to the creation of molecules with varied potential applications, including as ligands in coordination chemistry and as active pharmaceutical ingredients. This underscores the compound's utility in facilitating the development of new materials and therapeutic agents (Roman, 2013).
Polymeric Material Modification
In materials science, pyrazolone derivatives have been used to modify polymeric materials, enhancing their properties for various applications. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with pyrazolone-based compounds to improve their swelling behavior and thermal stability. Such modifications hold promise for developing advanced materials with tailored properties for biomedical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
The potential of pyrazolone derivatives as corrosion inhibitors has been investigated, showing efficacy in protecting metals against corrosion in acidic environments. This application is crucial in extending the lifespan of metal components in industrial systems, highlighting the compound's relevance in chemical engineering and materials protection (Emregül & Hayvalı, 2006).
Antimicrobial and Anticancer Activities
Pyrazolone derivatives have been synthesized and tested for their antimicrobial and anticancer activities, offering promising avenues for the development of new therapeutic agents. This research points to the potential of these compounds in addressing pressing health challenges by providing novel treatments for infectious diseases and cancer (Asiri & Khan, 2010).
Propiedades
IUPAC Name |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-17(2)24(22-16)11-8-19(25)23-12-9-20(15-21,10-13-23)18-6-4-3-5-7-18/h3-7,14H,8-13,15,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQIILVVGAHUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2753806.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)
![3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2753812.png)
![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)
![N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2753816.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2753818.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide](/img/structure/B2753820.png)
![6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753821.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2753824.png)

